molecular formula C11H13F3N2O2 B2394594 2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid CAS No. 938001-67-3

2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid

Cat. No. B2394594
CAS RN: 938001-67-3
M. Wt: 262.232
InChI Key: XQVVJBMGDGMJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 2-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoic acid, has an empirical formula of C11H13F3N2O2 and a molecular weight of 262.23 . It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Molecular Structure Analysis

The SMILES string representation of this compound is CCC(C(O)=O)N1N=C(C(F)(F)F)C2=C1CCC2 . This provides a text-based representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Chemical Properties

  • Trifluoromethylazoles Synthesis: The synthesis of trifluoromethylazoles, including the study of acidic and basic trifluoromethyl heterocycles using 19F NMR spectroscopy, has been explored. These compounds have potential applications in measuring pH in biological media (Jones et al., 1996).
  • Integrin Inhibitor Development: A nonpeptidic αvβ6 integrin inhibitor, synthesized for inhaled treatment of idiopathic pulmonary fibrosis, showcases the therapeutic potential of derivatives in biomedical research (Procopiou et al., 2018).

Chemical Reactions and Interactions

  • Thermolysis and Crystal Structure Analysis: The thermolysis of trifluoromethyl-containing vinyldiazocarbonyl compounds and the X-ray crystal structure analysis of the products reveal insights into the reactivity and structural properties of these compounds (Nikolaev et al., 2013).
  • Lewis Pair Reactivity: Studies on Lewis acid-base pairs with N-heterocyclic carbenes show their potential to act as frustrated Lewis pairs (FLPs), leading to heterolytic dihydrogen activation and opening avenues for catalysis research (Kronig et al., 2011).

Potential Applications in Sensing and Catalysis

  • Hydrogen Bonds and Intermolecular Interactions: The study of tetrafluoroterephthalic acid with various aza compounds through strong hydrogen bonds and weak intermolecular interactions of C–H⋯F and C–H⋯O suggests applications in the design of novel molecular solids and sensors (Wang et al., 2014).

Biological Activities

  • Antimicrobial Activity: Research on the synthesis of condensed pyrazoles and their catalytic activity in the cyclopropanation of olefins indicates potential biological activities, including antimicrobial properties (Maspero et al., 2003).

Safety and Hazards

This compound is classified as a non-combustible solid . The flash point is not applicable . As with all chemicals, it should be handled with appropriate safety measures.

properties

IUPAC Name

2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2/c1-2-7(10(17)18)16-8-5-3-4-6(8)9(15-16)11(12,13)14/h7H,2-5H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVVJBMGDGMJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C2=C(CCC2)C(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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